molecular formula C8H6BrFN2 B1375968 3-Bromo-4-fluoro-1-methyl-1h-indazole CAS No. 1260769-89-8

3-Bromo-4-fluoro-1-methyl-1h-indazole

Cat. No.: B1375968
CAS No.: 1260769-89-8
M. Wt: 229.05 g/mol
InChI Key: UQESXDXZEKOGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-fluoro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the indazole ring . The reaction conditions often involve the use of DMSO as a solvent and oxygen as the terminal oxidant.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize byproducts. The use of metal-catalyzed reactions is preferred due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-1-methyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: The indazole ring can be further modified through cyclization reactions to form complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in medicinal chemistry and drug development .

Scientific Research Applications

3-Bromo-4-fluoro-1-methyl-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-1-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-fluoro-1H-indazole
  • 5-Bromo-4-fluoro-1H-indazole
  • 6-Fluoro-1H-indazole-5-carboxylic acid

Uniqueness

3-Bromo-4-fluoro-1-methyl-1H-indazole is unique due to the specific arrangement of bromine, fluorine, and methyl groups, which confer distinct chemical and biological properties. This compound exhibits higher selectivity and potency in its biological activities compared to its analogs .

Properties

IUPAC Name

3-bromo-4-fluoro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-6-4-2-3-5(10)7(6)8(9)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQESXDXZEKOGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)F)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00849476
Record name 3-Bromo-4-fluoro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260769-89-8
Record name 3-Bromo-4-fluoro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-fluoro-1-methyl-1h-indazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-fluoro-1-methyl-1h-indazole
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-fluoro-1-methyl-1h-indazole
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-fluoro-1-methyl-1h-indazole
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-fluoro-1-methyl-1h-indazole
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-fluoro-1-methyl-1h-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.